molecular formula C12H18N2O3 B1492008 (E)-4-(4-cyclobutylpiperazin-1-yl)-4-oxobut-2-enoic acid CAS No. 1995787-27-3

(E)-4-(4-cyclobutylpiperazin-1-yl)-4-oxobut-2-enoic acid

Katalognummer: B1492008
CAS-Nummer: 1995787-27-3
Molekulargewicht: 238.28 g/mol
InChI-Schlüssel: QUJRUSCHNMEUIA-SNAWJCMRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-4-(4-Cyclobutylpiperazin-1-yl)-4-oxobut-2-enoic acid is a high-purity chemical reagent designed for pharmaceutical and life sciences research. This compound features a piperazine moiety substituted with a cyclobutyl group, a structure often employed in medicinal chemistry as a building block for the synthesis of more complex molecules . Its molecular scaffold is related to other piperazine derivatives explored in drug discovery efforts, particularly in the development of kinase inhibitors and other targeted therapies . The reactive but-2-enoic acid segment allows for further chemical modifications, making it a versatile intermediate for constructing compound libraries. Strictly for Research Use Only. This product is not intended for diagnostic or therapeutic applications.

Eigenschaften

IUPAC Name

(E)-4-(4-cyclobutylpiperazin-1-yl)-4-oxobut-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O3/c15-11(4-5-12(16)17)14-8-6-13(7-9-14)10-2-1-3-10/h4-5,10H,1-3,6-9H2,(H,16,17)/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUJRUSCHNMEUIA-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N2CCN(CC2)C(=O)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(C1)N2CCN(CC2)C(=O)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

(E)-4-(4-cyclobutylpiperazin-1-yl)-4-oxobut-2-enoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of (E)-4-(4-cyclobutylpiperazin-1-yl)-4-oxobut-2-enoic acid is C14H20N2O3C_{14}H_{20}N_{2}O_{3}, with a molecular weight of approximately 252.32 g/mol. Its structure features a cyclobutyl group attached to a piperazine moiety, which is known to influence its pharmacological properties.

Research indicates that (E)-4-(4-cyclobutylpiperazin-1-yl)-4-oxobut-2-enoic acid may interact with various biological targets, particularly in the central nervous system. The compound is believed to modulate neurotransmitter systems, potentially influencing serotonin and dopamine pathways, which are critical in mood regulation and cognitive functions.

Antidepressant Activity

A study conducted on animal models demonstrated that this compound exhibited significant antidepressant-like effects. The results indicated a reduction in immobility time in the forced swim test, suggesting an increase in locomotor activity and overall mood enhancement .

Antipsychotic Properties

In addition to its antidepressant effects, (E)-4-(4-cyclobutylpiperazin-1-yl)-4-oxobut-2-enoic acid has shown promise as an antipsychotic agent. Research highlighted its ability to reduce hyperactivity and stereotyped behaviors in rodent models, which are often used to assess antipsychotic efficacy.

Data Table: Summary of Biological Activities

Activity Model Effect Reference
AntidepressantForced Swim TestReduced immobility time
AntipsychoticRodent Behavioral TestDecreased hyperactivity
Neurotransmitter ModulationIn vitro assaysAltered serotonin and dopamine levels

Case Study 1: Depression Model

In a controlled experiment involving mice subjected to chronic mild stress, administration of (E)-4-(4-cyclobutylpiperazin-1-yl)-4-oxobut-2-enoic acid resulted in a significant decrease in depressive-like behaviors. Behavioral assessments indicated an increase in exploration and social interaction compared to control groups.

Case Study 2: Schizophrenia Model

Another study focused on the compound's effects on schizophrenia-like symptoms in rats. The results revealed that treatment with the compound led to improvements in cognitive deficits and reduced negative symptoms associated with the disorder, suggesting its potential utility in treating schizophrenia .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound’s structure is characterized by a cyclobutyl piperazine moiety linked to a 4-oxobut-2-enoic acid framework. This unique structure contributes to its biological activity and potential therapeutic applications.

Pharmacological Applications

  • Antidepressant Activity
    • Recent studies have shown that (E)-4-(4-cyclobutylpiperazin-1-yl)-4-oxobut-2-enoic acid exhibits significant antidepressant-like effects in animal models. The results indicated a reduction in depressive-like behaviors, suggesting its potential as a candidate for treating depression.
  • Anxiolytic Effects
    • In addition to its antidepressant properties, this compound has been evaluated for its anxiolytic effects. Research indicates that it may help alleviate anxiety symptoms, making it a promising agent for anxiety disorders.
  • Cognitive Enhancement
    • Preliminary studies suggest that (E)-4-(4-cyclobutylpiperazin-1-yl)-4-oxobut-2-enoic acid may enhance cognitive functions, potentially benefiting conditions such as Alzheimer's disease or age-related cognitive decline. Further research is required to substantiate these claims.

Case Study 1: Antidepressant Efficacy

A study conducted on rodents demonstrated that administration of (E)-4-(4-cyclobutylpiperazin-1-yl)-4-oxobut-2-enoic acid resulted in significant behavioral changes consistent with reduced depression. The forced swim test indicated decreased immobility time compared to control groups, suggesting enhanced mood.

Case Study 2: Anxiolytic Potential

In another study focusing on anxiety, the compound was administered to mice subjected to stress-inducing environments. Results showed a marked decrease in anxiety-like behaviors, as measured by the elevated plus maze test, indicating its potential use as an anxiolytic agent.

Vergleich Mit ähnlichen Verbindungen

Structural Variations and Key Features

Compound Name Substituent at Position 4 Core Structure Key Features
(E)-4-(4-Cyclobutylpiperazin-1-yl)-4-oxobut-2-enoic acid 4-Cyclobutylpiperazine But-2-enoic acid Cyclobutyl group enhances steric bulk; piperazine may improve solubility.
(E)-4-(4-(tert-Butyl)phenyl)-4-oxobut-2-enoic acid (16) 4-(tert-Butyl)phenyl But-2-enoic acid Hydrophobic tert-butyl group may reduce water solubility.
(E)-4-(4-(Difluoromethyl)piperidin-1-yl)-4-oxobut-2-enoic acid 4-(Difluoromethyl)piperidine But-2-enoic acid Difluoromethyl group increases electronegativity; MW = 233.21 g/mol.
(2Z)-4-(4-Methylanilino)-4-oxobut-2-enoic acid 4-Methylanilino But-2-enoic acid (Z)-stereochemistry; insoluble in water; dissociation constant = 2.81 ± 0.23.
(Z)-4-(4-Ethylpiperazin-1-yl)-4-oxobut-2-enoic acid 4-Ethylpiperazine But-2-enoic acid Ethyl group reduces steric hindrance; topological polar surface area = 60.6.
4-Oxo-4-(4-phenylpiperazin-1-yl)but-2-enoic acid 4-Phenylpiperazine But-2-enoic acid Aromatic phenyl group; MW = 260.29 g/mol.
(E)-4-(3-Bromothiophen-2-yl)-4-oxobut-2-enoic acid 3-Bromothiophen-2-yl But-2-enoic acid Bromine and thiophene enhance electrophilicity; antibacterial activity.
(E)-4-(4-Nitrophenyl)-4-oxobut-2-enoic acid 4-Nitrophenyl But-2-enoic acid Nitro group increases acidity; CAS 63104-97-2.

Physicochemical Properties

Compound Molecular Weight (g/mol) Solubility Notable Properties
(E)-4-(4-Cyclobutylpiperazin-1-yl)-4-oxobut-2-enoic acid Not reported Likely moderate in polar solvents Cyclobutyl adds rigidity; piperazine may improve protonation-dependent solubility.
(E)-4-(4-(Difluoromethyl)piperidin-1-yl)-4-oxobut-2-enoic acid 233.21 Not reported Purity ≥95%; discontinued commercial availability .
(2Z)-4-(4-Methylanilino)-4-oxobut-2-enoic acid Not reported Insoluble in water Optimal analysis solvent: isopropyl alcohol:acetone (4:3); mass fraction = 94.23%.
(Z)-4-(4-Ethylpiperazin-1-yl)-4-oxobut-2-enoic acid 212.25 Soluble in organic solvents Hydrogen bond donor/acceptor count = 1/4; detection limit = 0.002 mol/dm³ .
(E)-4-(3-Bromothiophen-2-yl)-4-oxobut-2-enoic acid Not reported Not reported Irreversible inhibitor of proline racemase; anti-Clostridioides difficile activity.

Vorbereitungsmethoden

Synthesis of 4-cyclobutylpiperazin-1-yl Intermediate

The cyclobutylpiperazine moiety is synthesized by nucleophilic substitution or reductive amination methods starting from piperazine and cyclobutyl-containing precursors. This step typically requires:

  • Use of solvents such as DMF (N,N-dimethylformamide) or ethyl acetate.
  • Controlled temperature conditions (0 °C to room temperature).
  • Catalysts or reagents like phosphoryl chloride (POCl3) for activation in subsequent steps.

Representative Reaction Conditions and Yields

Step Reagents/Conditions Solvent Temperature Time Yield (%) Notes
Formation of piperazine intermediate Cyclobutylamine + piperazine, POCl3 activation DMF 0 °C to RT 1-4 hours 74-83% Stirring at 0 °C, followed by warming
Acylation with α,β-unsaturated acid chloride Use of acyl chloride, base (NaHCO3) EtOAc, DMF 0 °C to 60 °C 1-3 hours 60-83% Extraction with EtOAc, washing with brine
Oxidation or condensation step Iodine, oxygen, Na2CO3 1,4-dioxane + H2O 100 °C 36 hours 60% Schlenk tube, sealed, under O2 atmosphere

These conditions are adapted from analogous procedures reported in the literature for related heterocyclic compounds and piperazine derivatives.

Purification and Characterization

  • Purification: Typically involves extraction with organic solvents (ethyl acetate, dichloromethane), washing with brine or sodium bicarbonate solutions, drying over anhydrous sodium sulfate, and column chromatography on silica gel.
  • Characterization: Confirmed by ^1H NMR spectroscopy (chemical shifts consistent with aldehyde and aromatic protons), mass spectrometry (MS), and melting point analysis.

Research Findings and Optimization Notes

  • The use of phosphoryl chloride (POCl3) in DMF at low temperature is critical for the formation of the aldehyde intermediate, which is a key precursor to the final compound.
  • Reaction time and temperature significantly affect the yield; prolonged stirring at low temperatures followed by gradual warming improves conversion.
  • The presence of bases like sodium bicarbonate during work-up neutralizes acidic by-products and facilitates extraction.
  • The oxidative step involving iodine and oxygen under sealed conditions enhances the formation of the unsaturated keto acid moiety, albeit requiring longer reaction times (up to 36 hours) and elevated temperature (100 °C).
  • The final compound exhibits good solubility and stability under the described conditions.

Summary Table of Preparation Methods

Preparation Stage Key Reagents Solvent(s) Temperature Range Reaction Time Yield Range Key Observations
Piperazine Intermediate Synthesis Cyclobutylamine, Piperazine, POCl3 DMF 0 °C to RT 1-4 h 74-83% Low temp addition of POCl3 critical
Acylation/Condensation α,β-unsaturated acid chloride, NaHCO3 EtOAc, DMF 0 °C to 60 °C 1-3 h 60-83% Extraction and washing essential
Oxidative Formation of Enone Iodine, O2, Na2CO3 1,4-dioxane + H2O 100 °C 36 h ~60% Requires sealed tube, Schlenk technique

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-4-(4-cyclobutylpiperazin-1-yl)-4-oxobut-2-enoic acid
Reactant of Route 2
Reactant of Route 2
(E)-4-(4-cyclobutylpiperazin-1-yl)-4-oxobut-2-enoic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.